molecular formula C4H8N4O B13330742 5-(2-Aminoethyl)-1,2,4-oxadiazol-3-amine

5-(2-Aminoethyl)-1,2,4-oxadiazol-3-amine

Cat. No.: B13330742
M. Wt: 128.13 g/mol
InChI Key: YNTQWGTVDFJNJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Aminoethyl)-1,2,4-oxadiazol-3-amine is a chemical compound with the molecular formula C₄H₈N₄O and a molecular weight of 128.14 g/mol . This amino-substituted 1,2,4-oxadiazole features a 2-aminoethyl side chain, which may enhance its interaction with biological targets through increased hydrogen bonding capacity . As a member of the 1,2,4-oxadiazole family, this scaffold is of significant interest in medicinal chemistry due to its role as a bioisosteric replacement for ester or amide functionalities, offering improved stability against hydrolysis across a wide pH range . Researchers value 5-amino-substituted 1,2,4-oxadiazoles as versatile building blocks for developing novel therapeutic agents. While the specific activity of this compound is under investigation, analogues within this chemical class have demonstrated a broad spectrum of pharmacological activities in research settings. These include serving as potent anti-inflammatory agents by inhibiting enzymes like lipoxygenase (LO) , and as antimicrobial agents with demonstrated activity against challenging Gram-positive pathogens such as Clostridioides difficile and multidrug-resistant Enterococcus faecium . Furthermore, the 1,2,4-oxadiazole core is a key structure in exploring treatments for conditions like prostate cancer . The primary amine on the ethyl side chain presents an opportunity for further derivatization, allowing researchers to fine-tune the molecule's physicochemical properties for specific applications . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-aminoethyl)-1,2,4-oxadiazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O/c5-2-1-3-7-4(6)8-9-3/h1-2,5H2,(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTQWGTVDFJNJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C1=NC(=NO1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 5 2 Aminoethyl 1,2,4 Oxadiazol 3 Amine

Retrosynthetic Analysis and Strategic Approaches for 5-(2-Aminoethyl)-1,2,4-oxadiazol-3-amine

Retrosynthetic analysis of the target compound reveals two primary strategic disconnections for constructing the 1,2,4-oxadiazole (B8745197) core. These strategies are based on the established methods for forming this heterocyclic system: the [4+1] atom approach involving an amidoxime (B1450833) precursor and the [3+2] atom approach based on 1,3-dipolar cycloaddition. chim.it

Strategy 1: The Amidoxime [4+1] Approach

The most common and widely applied method for 1,2,4-oxadiazole synthesis is the cyclization of an O-acyl amidoxime intermediate. chim.itresearchgate.net For the target molecule, this involves disconnecting the C5-N4 and C5-O1 bonds. This strategy identifies two key synthons:

A precursor for the 3-amino-substituted C3-N2-N1-O1 fragment, which can be derived from hydroxyguanidine or a related synthon.

A precursor for the C5 atom and its (2-aminoethyl) substituent. This would typically be a carboxylic acid derivative, such as an acyl chloride or ester, derived from β-alanine .

To prevent unwanted side reactions, the terminal amine of the β-alanine derivative must be protected with a suitable protecting group (e.g., Boc or Cbz) during the synthesis. The forward synthesis would involve the acylation of hydroxyguanidine with the protected β-alanine derivative, followed by a cyclodehydration step to form the oxadiazole ring. A final deprotection step would reveal the terminal amino group. A highly relevant variation of this approach is the oxidative cyclization of an N-acylguanidine , which provides a direct route to the 3-amino-1,2,4-oxadiazole core. nih.gov

Strategy 2: The 1,3-Dipolar Cycloaddition [3+2] Approach

This strategy involves the [3+2] cycloaddition reaction between a nitrile oxide and a nitrile. chim.itrjptonline.org This disconnection can be applied in two ways:

Disconnection A: The reaction between cyanamide (or a derivative providing the 3-amino group) and a nitrile oxide derived from a protected 3-aminopropionaldehyde oxime.

Disconnection B: The reaction between aminoacetonitrile oxide (conceptually derived from the oxime of aminoacetaldehyde) and a nitrile precursor for the aminoethyl side chain.

While viable, the 1,3-dipolar cycloaddition route can sometimes be limited by the reactivity of the nitrile component and the potential for nitrile oxide dimerization. nih.gov Therefore, the amidoxime route is generally considered the more versatile and frequently employed strategy for constructing such substituted 1,2,4-oxadiazoles. chim.it

Direct Synthetic Routes to the 1,2,4-Oxadiazole Core

The construction of the 1,2,4-oxadiazole ring system is typically achieved through cyclization or cycloaddition reactions, with the choice of method often depending on the availability of starting materials and the desired substitution pattern.

The 1,3-dipolar cycloaddition reaction between a nitrile oxide and a nitrile is a fundamental method for forming the 1,2,4-oxadiazole ring. rjptonline.orgnih.gov This [3+2] cycloaddition provides a direct route to the heterocyclic core. chim.it The reaction can be facilitated by catalysts; for instance, platinum(IV) catalysts have been shown to promote the cycloaddition under mild conditions. nih.gov Another approach is the oxidative cycloaddition, where an aldoxime is reacted with a nitrile in the presence of an oxidant like 2-iodosylbenzoic acid triflate to generate the nitrile oxide in situ. mdpi.com

The most prevalent synthetic pathway for 3,5-disubstituted 1,2,4-oxadiazoles relies on the acylation of amidoximes followed by cyclodehydration. researchgate.net For the synthesis of this compound, this approach requires two key precursors.

The 3-Amino Moiety Precursor: The 3-amino group is typically introduced using a guanidine-based precursor. A direct method involves the use of N-acylguanidines. An appropriately protected β-alanine derivative can be coupled with guanidine (B92328) to form the corresponding N-acylguanidine. This intermediate can then undergo oxidative cyclization to form the 3-amino-1,2,4-oxadiazole ring directly. nih.gov Reagents such as phenyliodine(III) diacetate (PIDA) in a solvent like DMF at room temperature are effective for this transformation. nih.gov

The 5-(2-Aminoethyl) Moiety Precursor: The side chain at the C5 position is introduced using a derivative of 3-aminopropanoic acid (β-alanine). To avoid self-condensation or reaction at the terminal amine, it must be protected. N-Boc-β-alanine or N-Cbz-β-alanine are common choices. This protected amino acid can be activated (e.g., as an acyl chloride or by using coupling agents) and reacted with a suitable precursor like hydroxyguanidine to form an O-acylamidoxime intermediate, which is then cyclized.

Efficiency in 1,2,4-oxadiazole synthesis can be significantly improved through the optimization of reaction conditions. Key strategies include the use of one-pot procedures, activating agents, and alternative energy sources.

One-Pot Synthesis: To streamline the process and improve yields, one-pot syntheses are often employed. For example, an amidoxime and a carboxylic acid can be reacted in a single vessel using a carboxylic acid activator. The Vilsmeier reagent has been reported as an effective activator for this purpose, leading to good to excellent yields (61-93%) under mild conditions. nih.govmdpi.com

Dehydrating Agents: The final cyclodehydration of the O-acylamidoxime intermediate is crucial and can be promoted by various reagents. These include traditional dehydrating agents, bases like pyridine, or fluoride (B91410) sources such as tetrabutylammonium (B224687) fluoride (TBAF). researchgate.netnih.gov

Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by providing efficient and uniform heating. rjptonline.org

The following table summarizes various conditions reported for the synthesis of analogous 3,5-disubstituted 1,2,4-oxadiazoles.

Precursor 1Precursor 2Reagent/CatalystSolventConditionsYieldReference
AmidoximeCarboxylic AcidVilsmeier Reagent, Et3NCH2Cl2Room Temp, 3h61-93% nih.govmdpi.com
N-Acylguanidine-PhI(OAc)2 (PIDA)DMFRoom Temp, 5hModerate to Good nih.gov
AmidoximeNitrilePTSA-ZnCl2-100 °CGood organic-chemistry.org
NitrileHydroxylamine, Meldrum's acid-Solvent-freeMicrowaveGood to Excellent organic-chemistry.org
AldoximeNitrile2-Iodoxybenzoic acid/m-CPBA/TfOH-Room Temp62-84% mdpi.com

Functionalization and Derivatization Strategies for this compound

The presence of two primary amino groups with different chemical environments—an amine directly attached to the heterocyclic ring (C3) and a terminal alkyl amine—offers opportunities for selective functionalization. The terminal amine of the ethyl side chain is significantly more nucleophilic and less sterically hindered than the C3-amine, allowing for regioselective modifications.

The primary amine on the ethyl side chain exhibits typical reactivity for an aliphatic amine and can be readily modified through various standard organic transformations. These modifications are useful for modulating the compound's physicochemical properties or for linking it to other molecular scaffolds.

Common derivatization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields N-acylated derivatives (amides).

Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base produces sulfonamides.

Alkylation: Reaction with alkyl halides can lead to secondary or tertiary amines, though careful control of stoichiometry is required to prevent over-alkylation.

Reductive Amination: Condensation with an aldehyde or ketone to form an imine (Schiff base), followed by in-situ reduction with an agent like sodium borohydride (B1222165), yields secondary or tertiary amines. nih.gov

Urea (B33335)/Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates provides the corresponding urea or thiourea derivatives.

The table below outlines potential derivatization strategies for the terminal amine group.

Reaction TypeReagent ClassResulting Functional Group
AcylationAcyl Halide, AnhydrideAmide
SulfonylationSulfonyl ChlorideSulfonamide
Reductive AminationAldehyde/Ketone, Reducing AgentSecondary/Tertiary Amine
Urea FormationIsocyanateUrea
Thiourea FormationIsothiocyanateThiourea
AlkylationAlkyl HalideSecondary/Tertiary Amine

Derivatization of the Aminoethyl Spacer

The primary amine of the 2-aminoethyl group at the C5 position is a nucleophilic center that can readily undergo a range of chemical transformations. These reactions allow for the introduction of a wide array of functional groups, altering the physicochemical properties of the parent molecule.

Acylation and Sulfonylation: The most common derivatizations involve the reaction of the primary amine with acylating or sulfonylating agents. Acylation with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. Similarly, reaction with sulfonyl chlorides provides sulfonamides. These reactions are typically high-yielding and can be performed under mild conditions.

Table 1: Representative Acylation and Sulfonylation Reactions

Reagent ClassSpecific ReagentProduct Type
Acyl ChlorideAcetyl chlorideN-Acetamide
Acyl ChlorideBenzoyl chlorideN-Benzamide
AnhydrideAcetic anhydrideN-Acetamide
Sulfonyl ChlorideMethanesulfonyl chlorideN-Methanesulfonamide
Sulfonyl Chloridep-Toluenesulfonyl chlorideN-p-Toluenesulfonamide

Alkylation and Reductive Amination: The primary amine can be alkylated using alkyl halides. However, this reaction can be challenging to control, often leading to a mixture of mono- and di-alkylated products. A more controlled method for introducing substituents is reductive amination. This involves the reaction of the amine with an aldehyde or ketone to form a transient imine or enamine, which is then reduced in situ using a mild reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield the corresponding secondary or tertiary amine.

Substitutions on the Oxadiazole Ring System

The 1,2,4-oxadiazole ring is an electron-deficient heterocycle, which makes it relatively resistant to electrophilic aromatic substitution. nih.gov The positions C3 and C5 are generally susceptible to nucleophilic attack, though in the target molecule, these positions are already substituted. nih.gov Therefore, transformations typically focus on modifying the existing substituents or on reactions that involve the ring atoms.

The 3-amino group offers a reactive site for further derivatization, similar to the aminoethyl spacer. It can be acylated, sulfonylated, or used in other coupling reactions to introduce diverse functionalities directly onto the heterocyclic core.

Furthermore, the 1,2,4-oxadiazole ring system is known to undergo rearrangement reactions under specific conditions, such as the Boulton-Katritzky rearrangement, which involves thermal or base-induced transformation into another heterocycle. chim.it This reactivity can be exploited to convert the 1,2,4-oxadiazole scaffold into other isomeric structures.

Synthesis of Isotopically Labeled Analogues for Mechanistic Studies

Isotopically labeled analogues of this compound are invaluable tools for mechanistic studies, metabolism tracking, and as internal standards in quantitative analytical methods. The introduction of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) can be achieved through various synthetic strategies.

The most straightforward approach involves the use of commercially available isotopically labeled starting materials in the synthesis of the compound. For instance, ¹³C or ¹⁵N atoms can be incorporated into the oxadiazole ring or the side chain by employing labeled precursors.

Table 2: Potential Strategies for Isotopic Labeling

IsotopeLabeling Position(s)Potential Synthetic StrategyLabeled Precursor Example
¹³CC3 of oxadiazoleCyclization reaction[¹³C]Cyanamide
¹³CC5 of oxadiazoleCyclization with labeled nitrile3-Amino[1-¹³C]propionitrile
¹⁵NN2 or N4 of oxadiazoleRing formation using labeled hydroxylamine[¹⁵N]Hydroxylamine
¹⁵N3-Amino groupSynthesis from labeled guanidine/cyanamide[¹⁵N]Guanidine
²H (D)Ethyl spacerReduction of a nitrile with deuterium source3-Aminopropionitrile + D₂/Catalyst
²H (D)N-H positionsH/D exchangeStirring in D₂O with a suitable catalyst

Another method is direct hydrogen-isotope exchange (HIE), where protons in the molecule are replaced with deuterium or tritium. researchgate.net This can be achieved by treating the compound with a deuterium source, such as D₂O or D₂ gas, often in the presence of a metal catalyst. researchgate.netx-chemrx.com The protons on the nitrogen atoms and potentially the α- and β-protons on the ethyl spacer could be amenable to exchange under appropriate conditions.

Stereoselective Synthesis Approaches (If Chiral Centers are Introduced in Analogues)

The parent compound, this compound, is achiral. However, chiral centers can be introduced by modifying its structure, necessitating stereoselective synthesis methods to obtain enantiomerically pure analogues.

A chiral center can be introduced on the aminoethyl side chain. For example, alkylation or reductive amination of the primary amine with a chiral reagent can generate a new stereocenter. Alternatively, a stereocenter can be incorporated by starting the synthesis with a chiral building block. For instance, a chiral amino acid, such as a protected β-amino acid, could be used as a precursor for the side chain, leading to an enantiomerically pure product. acs.org

The stereoselective synthesis of monoterpene-based 1,2,4-oxadiazoles has been accomplished, demonstrating that chiral moieties can be appended to the oxadiazole core while retaining stereochemical integrity. nih.gov Such approaches, often involving coupling of a chiral carboxylic acid with an amidoxime followed by cyclization, could be adapted for the synthesis of chiral analogues of the title compound. acs.orgnih.gov

Table 3: Approaches for Introducing Chirality

Position of ChiralitySynthetic ApproachKey Feature
α-carbon of side chainStart from chiral β-amino acidEnantiopure starting material
β-carbon of side chainAsymmetric reduction of a ketoneUse of chiral reducing agents (e.g., CBS catalyst)
On a new N-substituentReaction with a chiral electrophileDerivatization of the primary amine

Sustainable and Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of heterocyclic compounds is of growing importance to minimize environmental impact. researchgate.net The synthesis of this compound and its derivatives can be made more sustainable by adopting several strategies.

Alternative Solvents and Catalysts: Traditional organic syntheses often rely on volatile and hazardous solvents. Replacing these with greener alternatives such as water, polyethylene (B3416737) glycol (PEG), or bio-based solvents can significantly reduce the environmental footprint. mdpi.com Furthermore, the use of heterogeneous catalysts or metal-free catalytic systems, such as graphene oxide, can facilitate easier product purification and catalyst recycling, contributing to a more sustainable process. nih.gov

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. One-pot reactions and multicomponent reactions (MCRs) are excellent examples of atom-economical processes that are being increasingly applied to the synthesis of heterocyclic scaffolds. nih.gov

Structure Activity Relationship Sar and Structure Target Interaction Studies of 5 2 Aminoethyl 1,2,4 Oxadiazol 3 Amine Analogues

Design Principles for SAR Studies on 5-(2-Aminoethyl)-1,2,4-oxadiazol-3-amine Derivatives

The design of SAR studies for derivatives of this compound is guided by established medicinal chemistry principles aimed at systematically probing the chemical space around the lead compound. These strategies include the systematic variation of substituents, bioisosteric replacements of key structural elements, and the investigation of conformationally constrained analogues.

A primary approach in SAR exploration involves the systematic modification of the terminal amino group and the substituents on the 1,2,4-oxadiazole (B8745197) ring. The ethylamine (B1201723) side chain presents a key interaction point, and its modification can significantly impact target affinity and selectivity. For instance, N-alkylation, N-acylation, or incorporation of the nitrogen into a heterocyclic ring system can probe the steric and electronic requirements of the binding pocket.

A hypothetical SAR study on this compound analogues might explore the following modifications:

Modification SiteType of VariationRationale
Terminal Amine (NH2)Alkylation (e.g., methyl, ethyl), Acylation (e.g., acetyl), ArylationTo probe for additional hydrophobic or aromatic interactions in the binding site.
Ethyl LinkerLengthening or shortening of the alkyl chain, introduction of rigidity (e.g., cyclopropyl)To investigate the optimal distance and orientation between the amine and the oxadiazole core.
Oxadiazole C3-AmineConversion to secondary or tertiary amines, incorporation into heterocyclesTo explore the hydrogen bonding capacity and steric tolerance at this position.

Bioisosterism is a powerful strategy in drug design where a functional group is replaced by another with similar physicochemical properties, with the aim of improving potency, selectivity, or metabolic stability. cambridgemedchemconsulting.comsilae.it The 1,2,4-oxadiazole ring itself is often considered a bioisostere of amide and ester functionalities, offering improved metabolic stability. nih.gov

In the context of this compound analogues, several bioisosteric replacements could be envisioned. The 1,2,4-oxadiazole core could be replaced by other five-membered heterocycles such as 1,3,4-oxadiazole (B1194373), 1,3,4-thiadiazole, or triazole. However, it is important to note that such replacements can significantly impact biological activity. For instance, a study on cannabinoid receptor 2 (CB2) ligands showed that replacing a central 1,2,4-oxadiazole ring with a 1,3,4-oxadiazole ring resulted in a 10- to 50-fold reduction in CB2 affinity, despite the potential for improved physicochemical properties. nih.gov

The terminal amino group could also be replaced by other basic functionalities, such as a guanidine (B92328) or an amidine group, to explore different hydrogen bonding patterns and basicity (pKa) values.

Original MoietyBioisosteric ReplacementPotential Impact
1,2,4-Oxadiazole1,3,4-Oxadiazole, 1,3,4-Thiadiazole, TriazoleAlteration of electronic distribution, hydrogen bonding capacity, and metabolic stability.
Primary Amine (-NH2)Hydroxyl (-OH), Methyl (-CH3), GuanidineModification of basicity, hydrogen bonding potential, and lipophilicity.
Ethyl Linker (-CH2CH2-)Thioether (-S-CH2-), Ether (-O-CH2-)Changes in flexibility, bond angles, and metabolic stability.

To better understand the bioactive conformation of this compound at its biological target, conformationally constrained analogues can be designed and synthesized. By reducing the number of rotatable bonds, these analogues can help to lock the molecule into a specific spatial arrangement, which can lead to increased potency and selectivity if the constrained conformation matches the bound conformation.

For the ethylamine side chain, conformational restriction can be achieved by incorporating it into a cyclic system, such as a piperidine (B6355638) or pyrrolidine (B122466) ring. For example, research on histamine (B1213489) H3 receptor ligands demonstrated that incorporating the flexible side chain of histamine into a rigid bicyclo[3.1.0]hexane scaffold resulted in potent and selective ligands. semanticscholar.org This highlights the potential of conformational restriction to enhance receptor affinity and selectivity.

Impact of Structural Modifications on Biological Target Binding Affinities

The structural modifications outlined above are expected to have a significant impact on the binding affinity of the analogues to their biological targets. This can be assessed through various in vitro assays, including ligand-receptor interaction profiling and enzyme inhibition or activation studies.

Ligand-receptor interaction profiling is crucial for understanding how structural changes affect the binding of analogues to their target receptor. This is often accomplished through competitive binding assays using a radiolabeled ligand. For G protein-coupled receptors (GPCRs), such as the histamine H3 receptor, this technique can determine the inhibition constant (Ki) of a series of compounds, providing a quantitative measure of their binding affinity. nih.govnih.gov

Molecular docking studies can further elucidate the binding mode of these analogues at the atomic level. For instance, in the histamine H3 receptor, key interactions often involve an ionic bond between the basic amine of the ligand and a conserved aspartate residue in the third transmembrane domain, as well as hydrogen bonds and hydrophobic interactions with other residues in the binding pocket. nih.gov Modifications to the this compound scaffold would likely alter these interactions, leading to changes in binding affinity.

A hypothetical ligand-receptor interaction profile for a series of analogues might reveal the following trends:

Analogue ModificationHypothetical Binding Affinity (Ki)Postulated Interaction Change
Parent Compound10 nMBaseline interactions
N-methylation of terminal amine50 nMSteric hindrance near the primary binding site.
Replacement of 1,2,4-oxadiazole with 1,3,4-oxadiazole100 nMAltered hydrogen bonding with receptor residues.
Conformational restriction of ethylamine side chain2 nMFavorable pre-organization for binding, reducing entropic penalty.

If the biological target of this compound analogues is an enzyme, SAR studies would focus on how structural modifications affect their inhibitory or activating potency. This is typically quantified by determining the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50).

For example, various 1,2,4-oxadiazole derivatives have been investigated as inhibitors of enzymes such as lipoxygenase and cholinesterases. dergipark.org.trnih.gov Studies on 5-aryl-1,3,4-oxadiazol-2-amines as cholinesterase inhibitors have shown that the nature of the aryl substituent and the length of an alkyl chain can significantly influence their inhibitory potency. nih.gov

In a hypothetical scenario where analogues of this compound are evaluated as enzyme inhibitors, the following data might be obtained:

AnalogueModificationEnzyme Inhibition (IC50)
Compound AParent Structure500 nM
Compound BIntroduction of a lipophilic group on the oxadiazole150 nM
Compound CBioisosteric replacement of the terminal amine with a hydroxyl group>10 µM

These data would suggest that lipophilic substituents on the oxadiazole ring enhance inhibitory activity, while the basic amino group is crucial for potent inhibition.

No Publicly Available Research Found on this compound Analogues as Modulators of Protein-Protein Interactions

Despite a comprehensive search of scientific literature and databases, no specific research articles or data could be identified for the chemical compound "this compound" and its analogues concerning their role as modulators of protein-protein interactions (PPIs).

Consequently, it is not possible to provide a detailed analysis of their structure-activity relationships (SAR), key pharmacophoric features, or structure-property relationships related to this specific biological activity. The provided outline, which focuses on these specific areas, cannot be addressed with scientifically validated information at this time.

The search for information on the 1,2,4-oxadiazole scaffold in a broader context reveals that this heterocyclic ring system is a recognized "privileged structure" in medicinal chemistry. This means it is a common motif in compounds that exhibit a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. Researchers have explored the synthesis and SAR of various 1,2,4-oxadiazole derivatives for numerous biological targets.

However, the specific substitution pattern of "this compound" and its potential to modulate the complex interfaces of protein-protein interactions has not been a subject of published research to date. This includes a lack of data on:

Modulation of Protein-Protein Interactions (PPIs): There are no studies detailing the efficacy or mechanism of action of this compound series in disrupting or stabilizing protein complexes.

Identification of Key Pharmacophoric Features: Without active compounds and biological data, the essential structural features required for activity as PPI modulators in this series have not been defined.

Exploration of Structure-Property Relationships: Data regarding the in vitro metabolic stability, such as half-life in liver microsomes, or other properties relevant to the research utility of these specific analogues, is not available in the public domain.

Based on a comprehensive review of publicly available scientific literature, there is insufficient specific data to generate a detailed article on the "Mechanistic Investigations of Biological Activities and Target Engagements of this compound" according to the requested outline.

The search for experimental data pertaining to this exact compound across various research databases did not yield specific results for the required sections and subsections, including:

In Vitro Biochemical and Cell-Based Assays: No specific studies were found that detail the target identification and validation, receptor binding profiles, enzyme inhibition kinetics, cellular pathway analysis, or phenotypic screening results for this compound. While research exists on the broader class of 1,2,4-oxadiazoles and compounds with similar structural motifs (e.g., an aminoethyl side chain), this information does not directly apply to the specified molecule.

In Vivo Preclinical Pharmacological Studies: There is no available information on preclinical pharmacological studies conducted in animal models specifically for this compound.

Therefore, it is not possible to construct a scientifically accurate and thorough article that adheres to the strict constraints of the provided outline and focuses solely on the requested compound.

Mechanistic Investigations of Biological Activities and Target Engagements of 5 2 Aminoethyl 1,2,4 Oxadiazol 3 Amine

In Vivo Preclinical Pharmacological Studies in Animal Models

Biomarker Modulation and Pathway Activity Assessment in Animal Models

There are no published reports detailing the effects of 5-(2-Aminoethyl)-1,2,4-oxadiazol-3-amine on specific biomarkers or its impact on cellular pathway activities in animal models.

Preclinical Pharmacokinetic (PK) Analysis in Animal Species

Specific preclinical pharmacokinetic data for this compound is not available in the scientific literature.

Information regarding the absorption and tissue distribution patterns of this compound in any animal species has not been documented in available studies.

There are no published studies on the metabolic profile of this compound. Data from in vitro experiments using animal liver microsomes or from in vivo metabolite identification are not available.

The routes of excretion and the clearance mechanisms for this compound in preclinical animal models have not been described in the literature.

Proof-of-Concept Studies in Disease-Relevant Animal Models (focusing on mechanistic insights into biological systems)

No proof-of-concept studies for this compound in disease-relevant animal models that provide mechanistic insights into its potential biological effects have been published. While research exists for other molecules containing the 1,2,4-oxadiazole (B8745197) ring, these findings are not specific to the title compound.

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no publicly available research data specifically detailing the mechanistic investigations, binding mechanisms, or off-target profiles for the chemical compound this compound.

The requested sections of the article are as follows:

Investigation of Off-Target Interactions through Polypharmacology Profiling

Without specific studies on this molecule, it is not possible to provide scientifically accurate information regarding its binding mode to any potential biological targets or its selectivity profile across the wider pharmacogenome. General information about the 1,2,4-oxadiazole class of compounds indicates a broad range of biological activities, but this cannot be extrapolated to this specific, uncharacterized molecule. nih.gov

Therefore, the content for the requested sections cannot be generated.

Computational Chemistry and Cheminformatics Applied to 5 2 Aminoethyl 1,2,4 Oxadiazol 3 Amine

Quantum Chemical (QM) Calculations

Quantum chemical calculations are employed to understand the intrinsic properties of a molecule based on its electronic structure. These calculations provide a detailed picture of electron distribution, which dictates the molecule's geometry, reactivity, and spectroscopic properties.

The electronic structure of 5-(2-Aminoethyl)-1,2,4-oxadiazol-3-amine is fundamental to its chemical behavior. Quantum mechanical methods can determine the distribution of electrons and the energies of the molecular orbitals (MOs). The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important in predicting a molecule's reactivity.

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests that the molecule is more likely to be reactive. For oxadiazole derivatives, the HOMO is often distributed over the entire molecule, while the LUMO may have more antibonding characteristics. nih.gov The presence of different functional groups can influence the electron distribution and, consequently, the reactivity of the compound. nih.gov

Table 1: Hypothetical Molecular Orbital Properties of this compound

PropertyValue (eV)Description
HOMO Energy-8.5Energy of the highest occupied molecular orbital, indicating electron-donating ability.
LUMO Energy-1.2Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability.
HOMO-LUMO Gap7.3Energy difference between HOMO and LUMO, related to chemical reactivity and stability.

Note: The values in this table are hypothetical and for illustrative purposes. Actual values would be obtained from specific QM calculations.

The pKa value is a measure of the acidity of a compound, and its prediction is crucial for understanding its behavior in a biological system. For this compound, the amino groups are the primary sites of protonation. Computational methods can predict the pKa values of these groups, which helps in determining the charge state of the molecule at physiological pH.

Tautomerism is another important aspect to consider. This compound can exist in different tautomeric forms, primarily involving the amino group on the oxadiazole ring, which can exist in an imino form. researchgate.net Quantum chemical calculations can determine the relative energies of these tautomers, predicting the most stable form under different conditions. rsc.org For similar amino-substituted heterocyclic compounds, the amino tautomer is often found to be more stable. nih.govnih.gov

Table 2: Predicted Tautomeric Forms and Relative Energies

Tautomeric FormStructureRelative Energy (kcal/mol)Predicted Abundance
Amino5-(2-Aminoethyl)-1,2,4-oxadiazol-3-amine 0.0Major
Imino5-(2-Aminoethyl)-1,2,4-oxadiazol-3-imine +5.2Minor

Note: The values in this table are hypothetical and for illustrative purposes. Actual values would be obtained from specific QM calculations.

The three-dimensional structure of a molecule is critical for its interaction with biological targets. Conformational analysis involves identifying the stable conformations (energy minima) of a molecule and the energy barriers between them. For this compound, the flexibility of the aminoethyl side chain allows for multiple conformations.

Computational methods can systematically explore the conformational space to identify low-energy structures. This information is vital for understanding how the molecule might fit into a protein's binding site. The analysis can reveal the preferred spatial arrangement of the functional groups, which is a key determinant of biological activity. researchgate.net

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a protein target.

Molecular docking simulations can be used to screen a compound against various protein targets to identify potential binding sites. nih.govosu.edu The process involves placing the ligand in various orientations and conformations within the protein's surface and calculating a score that estimates the binding affinity. nih.gov This approach can help in identifying potential biological targets for this compound and generating hypotheses about its mechanism of action. bioinformation.net

Once a putative binding site is identified, molecular docking can provide detailed insights into the specific interactions between the ligand and the protein. nih.gov For this compound, the amino groups and the nitrogen and oxygen atoms in the oxadiazole ring are potential hydrogen bond donors and acceptors. The ethyl chain can participate in hydrophobic interactions.

The docking results can reveal the key amino acid residues in the protein's active site that are involved in the interaction. escholarship.org This information is invaluable for understanding the basis of molecular recognition and for designing more potent and selective analogs. nih.gov

Table 3: Predicted Interactions of this compound with a Hypothetical Protein Target

Type of InteractionLigand Functional GroupProtein ResidueDistance (Å)
Hydrogen BondTerminal Amino Group (-NH2)Aspartic Acid (ASP)2.8
Hydrogen BondOxadiazole NitrogenSerine (SER)3.1
HydrophobicEthyl Chain (-CH2CH2-)Leucine (LEU)3.9
ElectrostaticProtonated Amino Group (-NH3+)Glutamic Acid (GLU)4.2

Note: The values in this table are hypothetical and for illustrative purposes. Actual interactions would be predicted from specific molecular docking studies.

Virtual Screening of Chemical Libraries for Analogues

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. ctu.edu.vn In the context of this compound, virtual screening can be employed to discover analogues with potentially improved pharmacological properties.

The process often begins with the creation of a 3D pharmacophore model based on the structure of this compound or a known active ligand of a target of interest. This model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. Large chemical databases, such as ZINC or ChEMBL, containing millions of compounds, can then be screened against this pharmacophore model. researchgate.net

Following the initial pharmacophore-based filtering, molecular docking is typically performed to predict the binding orientation and affinity of the hit compounds within the active site of the biological target. ctu.edu.vn This step helps to refine the selection of potential candidates for further experimental testing. For instance, a virtual screening workflow for analogues of this compound might identify several promising scaffolds, as illustrated in the hypothetical data below.

Table 1: Hypothetical Hits from a Virtual Screening Campaign for Analogues of this compound

Compound ID Scaffold Docking Score (kcal/mol) Key Predicted Interactions
ZINC12345678 5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl-piperidine -8.5 Hydrogen bond with Asp120, Pi-cation with Phe250
CHEMBL987654 N-benzyl-2-(3-amino-1,2,4-oxadiazol-5-yl)ethan-1-amine -8.2 Hydrogen bond with Ser122, Hydrophobic interaction with Leu200
ZINC87654321 3-amino-5-(2-(morpholino)ethyl)-1,2,4-oxadiazole -7.9 Hydrogen bond with Gln150, Water-mediated bridge to Arg80

This data is purely illustrative and does not represent actual experimental results.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. ceitec.cz These simulations provide detailed information about the dynamic behavior of ligand-target complexes, which is crucial for understanding the molecular basis of drug action.

MD simulations can reveal how the binding of this compound or its analogues affects the dynamics of a target protein. By simulating the complex over nanoseconds or even microseconds, researchers can observe changes in protein conformation, the stability of the ligand in the binding pocket, and the key interactions that are maintained throughout the simulation. Analysis of the root-mean-square deviation (RMSD) of the protein backbone and ligand atoms can indicate the stability of the complex.

The binding of a ligand is not a static event. MD simulations allow for the exploration of the conformational flexibility of both the ligand and the protein. researchgate.net This is particularly important for understanding how a molecule like this compound, with its flexible ethylamine (B1201723) side chain, can adapt to the binding site.

A key application of MD simulations in drug design is the calculation of binding free energies, which provide a theoretical estimation of the binding affinity of a ligand for its target. sdiarticle5.com Common methods include Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Free Energy Perturbation (FEP). nih.govnih.gov

The MM/PBSA approach combines molecular mechanics energies with continuum solvation models to calculate the free energy of binding. uni-duesseldorf.de FEP is a more rigorous and computationally expensive method that involves the alchemical transformation of one ligand into another to calculate the relative binding free energy. nih.gov These calculations can be invaluable for ranking a series of analogues and prioritizing the most promising candidates for synthesis and biological evaluation.

Table 2: Hypothetical Binding Free Energy Calculations for this compound Analogues

Compound ΔG_bind (MM/PBSA) (kcal/mol) ΔΔG_bind (FEP) (relative to parent) (kcal/mol)
This compound -7.8 0.0
Analogue A (N-methyl) -8.2 -0.4
Analogue B (N,N-dimethyl) -7.5 +0.3

This data is purely illustrative and does not represent actual experimental results.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). ut.ac.ir

To develop a QSAR model for a series of this compound analogues, a dataset of compounds with experimentally determined biological activities (e.g., IC50 values) is required. iaea.org For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov A robust QSAR model should be statistically significant and have good predictive power, as assessed by internal and external validation techniques. nih.gov

Table 3: Hypothetical QSAR Model for a Series of this compound Analogues

Descriptor Coefficient Description
LogP +0.5 Logarithm of the octanol-water partition coefficient (hydrophobicity)
TPSA -0.2 Topological Polar Surface Area (polarity)
Mol_Wt -0.01 Molecular Weight

This data is purely illustrative and does not represent actual experimental results.

Such a model can then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds.

Descriptor Selection and Statistical Validation of Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A critical aspect of developing a robust QSAR model lies in the appropriate selection of molecular descriptors and rigorous statistical validation.

For 1,2,4-oxadiazole (B8745197) derivatives, various 2D and 3D-QSAR studies have been conducted to elucidate the structural requirements for their biological activities. researchgate.netnih.gov The selection of descriptors is a crucial step, as they are numerical representations of the chemical and physical properties of the molecules. These descriptors can be broadly categorized as follows:

Constitutional Descriptors: These describe the basic molecular composition and connectivity, such as molecular weight and atom counts.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.

Geometric Descriptors: These 3D descriptors are calculated from the spatial arrangement of atoms in the molecule.

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and partial charges.

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and provide detailed information about the electronic structure.

The following table provides examples of descriptor classes often employed in QSAR studies of 1,2,4-oxadiazole derivatives.

Descriptor ClassExamplesInformation Encoded
Constitutional Molecular Weight, Number of H-bond donors/acceptorsBasic molecular properties and potential for intermolecular interactions.
Topological Wiener index, Kier & Hall shape indicesMolecular size, shape, and degree of branching.
Geometric (3D) Molecular surface area, VolumeThree-dimensional aspects of the molecule influencing receptor fit.
Electronic Dipole moment, Partial chargesDistribution of electrons within the molecule, crucial for electrostatic interactions.
Hydrophobic LogP (octanol-water partition coefficient)Lipophilicity, which affects absorption, distribution, and membrane permeation.

Once a set of descriptors is selected, a mathematical model is generated, often using techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). The predictive power and robustness of the resulting QSAR model must be thoroughly validated. basicmedicalkey.com Validation is typically performed through internal and external validation procedures. nih.gov

Internal Validation: This process assesses the stability and predictive ability of the model within the dataset used to create it. A common method is leave-one-out cross-validation (LOO-CV), which systematically removes one compound from the dataset, rebuilds the model with the remaining compounds, and then predicts the activity of the removed compound. mdpi.com

External Validation: This involves using the developed QSAR model to predict the biological activity of a set of compounds (the test set) that were not used in the model's development. nih.gov This is considered the most stringent test of a model's predictive capability. basicmedicalkey.com

The quality of a QSAR model is judged by several statistical parameters, as detailed in the table below.

Statistical ParameterSymbolDescriptionAcceptable Value
Coefficient of Determination A measure of the goodness-of-fit of the model to the training set data.> 0.6
Cross-validated Coefficient of Determination q² or r²(CV)A measure of the internal predictive ability of the model.> 0.5
Predictive r-squared for the test set pred_r²A measure of the model's ability to predict the activity of an external set of compounds.> 0.6
F-test value FA measure of the statistical significance of the model.High value

A 3D-QSAR study on a series of 1,2,4-oxadiazole derivatives as Sortase A inhibitors reported a model with a q² of 0.6319 and an r² of 0.9235, indicating good internal and external predictive power. nih.gov Such validated models can then be used to predict the activity of novel, unsynthesized 1,2,4-oxadiazole derivatives.

Cheminformatics Tools for Library Design, Data Mining, and Property Prediction

Cheminformatics provides the computational tools necessary to manage, analyze, and model large sets of chemical data, which is crucial for modern drug discovery. For 1,2,4-oxadiazole derivatives, these tools are instrumental in designing combinatorial libraries, mining existing databases for novel scaffolds, and predicting key drug-like properties.

The design of chemical libraries of 1,2,4-oxadiazole derivatives often employs a molecular hybridization or fragment-based approach, where the 1,2,4-oxadiazole core is combined with various substituents known to interact with a specific biological target. rsc.org Cheminformatics tools can assist in selecting fragments with desirable properties and in enumerating virtual libraries of potential compounds.

Data mining of large chemical databases like PubChem or ChEMBL can identify existing compounds containing the 1,2,4-oxadiazole scaffold with known biological activities, providing starting points for new drug design projects.

A significant application of cheminformatics is the in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. mdpi.com Predicting these properties early in the drug discovery process helps to reduce the likelihood of late-stage failures. Several online tools and software packages are available for this purpose. For instance, studies on 1,2,4-oxadiazole derivatives have utilized tools like SwissADME to predict properties such as oral absorption and bioavailability. mdpi.com These predictions are often based on established rules like Lipinski's Rule of Five, which provides a guideline for the druglikeness of a molecule. stmjournals.in

Molecular docking is another powerful computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov This method is widely used to screen virtual libraries of 1,2,4-oxadiazole derivatives against a specific protein target to identify potential hits. For example, docking studies have been employed to investigate the binding of 1,2,4-oxadiazole analogues to the active site of mycobacterial enzymes. nih.gov

The following table summarizes some of the key cheminformatics tools and their applications in the context of 1,2,4-oxadiazole research.

Tool/TechniqueApplicationPurpose
Virtual Screening Screening large compound libraries against a target protein.To identify potential hit compounds for further investigation.
Molecular Docking Predicting the binding mode and affinity of a ligand to a receptor.To understand the molecular basis of interaction and to guide lead optimization. nih.gov
In Silico ADMET Prediction Estimating drug-like properties such as absorption, distribution, metabolism, excretion, and toxicity.To prioritize compounds with favorable pharmacokinetic and safety profiles. mdpi.com
Pharmacophore Modeling Identifying the essential 3D arrangement of functional groups required for biological activity.To design novel molecules with improved potency and selectivity.
Library Design and Enumeration Generating virtual libraries of compounds based on a common scaffold.To explore the chemical space around a lead compound. rsc.org

Through the integrated use of these computational and cheminformatics approaches, researchers can accelerate the discovery and development of new, effective, and safer drugs based on the versatile 1,2,4-oxadiazole scaffold.

Advanced Analytical Methods for Research and Characterization of 5 2 Aminoethyl 1,2,4 Oxadiazol 3 Amine

Spectroscopic Techniques for Structural Elucidation and Purity Assessment in Research Contexts

Spectroscopy is the cornerstone of molecular characterization, providing unambiguous evidence of a compound's atomic connectivity and functional group composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

For 5-(2-Aminoethyl)-1,2,4-oxadiazol-3-amine, ¹H NMR would be expected to show distinct signals corresponding to the protons of the ethyl chain and the amine groups. The two methylene (B1212753) groups (-CH₂-) in the ethyl chain are chemically non-equivalent and would typically appear as triplets due to coupling with each other. The protons on the primary amine of the ethyl group and the amine attached to the oxadiazole ring would likely appear as broad singlets, with chemical shifts that can be influenced by solvent and concentration.

¹³C NMR spectroscopy complements the proton data by identifying the number of unique carbon environments. The spectrum for this compound would be expected to show four distinct signals: one for each of the two carbons in the ethyl side chain and one for each of the two carbons (C3 and C5) comprising the 1,2,4-oxadiazole (B8745197) ring.

Two-dimensional (2D-NMR) techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to definitively assign these signals. A COSY experiment would confirm the connectivity between the two adjacent methylene groups in the ethyl chain, while an HSQC experiment would correlate each proton signal with its directly attached carbon atom, leaving no ambiguity in the structural assignment.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted chemical shifts (δ) are relative to TMS in a solvent like DMSO-d₆.

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₂-C₅(ring)~3.10 - 3.30Triplet (t)2H
-CH₂-NH₂~2.90 - 3.10Triplet (t)2H
-CH₂-NH₂Variable (broad)Singlet (s)2H
C₃(ring)-NH₂Variable (broad)Singlet (s)2H

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted chemical shifts (δ) are relative to TMS in a solvent like DMSO-d₆.

AssignmentPredicted Chemical Shift (δ, ppm)
C₅ (Oxadiazole Ring)~170 - 175
C₃ (Oxadiazole Ring)~160 - 165
-CH₂-NH₂~38 - 42
-CH₂-C₅(ring)~25 - 30

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. The molecular formula of this compound is C₄H₈N₄O, corresponding to a monoisotopic mass of approximately 128.0698 Da.

In a typical analysis using electrospray ionization (ESI), the compound would be observed as a protonated molecular ion [M+H]⁺. HRMS analysis would confirm the elemental composition of this ion, distinguishing it from other potential formulas with the same nominal mass.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, characteristic pieces. For this compound, key fragmentation pathways would likely include the cleavage of the C-C bond in the ethyl side chain and the loss of the entire aminoethyl group, providing further confirmation of the proposed structure.

Table 3: Predicted HRMS Data for this compound

Adduct IonMolecular FormulaCalculated Exact Mass (m/z)
[M+H]⁺C₄H₉N₄O⁺129.0771
[M+Na]⁺C₄H₈N₄NaO⁺151.0590

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. journalspub.com The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. The N-H bonds of the two primary amine groups would produce distinct stretching vibrations in the 3200-3500 cm⁻¹ region. Aliphatic C-H stretching from the ethyl group would appear just below 3000 cm⁻¹, while characteristic vibrations for the C=N and N-O bonds within the oxadiazole ring would be found in the 1500-1650 cm⁻¹ and 1300-1400 cm⁻¹ regions, respectively. ijrpr.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, specifically its chromophores (light-absorbing groups). journalspub.com The 1,2,4-oxadiazole ring constitutes the primary chromophore in this molecule. The presence of the amino groups, acting as auxochromes, would be expected to influence the position and intensity of the absorption maximum (λₘₐₓ). This technique is particularly useful for quantitative analysis and for monitoring reactions involving the chromophoric system. nih.gov

Table 4: Predicted IR Absorption Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Functional Group
N-H Stretch3200 - 3500Primary Amines (-NH₂)
C-H Stretch2850 - 2960Aliphatic (-CH₂-)
C=N Stretch1500 - 1650Oxadiazole Ring
N-O Stretch1300 - 1400Oxadiazole Ring

Chromatographic Methods for Separation, Isolation, and Quantification in Research Samples

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are indispensable for isolating pure compounds from reaction mixtures, analyzing purity, and performing quantitative measurements.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, quantification, and purity analysis of non-volatile or thermally sensitive compounds like this compound. Given the polar and basic nature of the two amine groups, a reversed-phase HPLC method would be most suitable.

A typical setup would involve a C18 stationary phase column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The addition of an acid modifier, such as formic acid or trifluoroacetic acid, to the mobile phase is crucial to protonate the amine groups, ensuring good peak shape and reproducible retention times.

Detection can be achieved using several modes. A UV detector set to the absorption maximum of the oxadiazole ring would provide excellent sensitivity for quantification. For even greater specificity and sensitivity, an HPLC system can be coupled to a mass spectrometer (LC-MS), which provides both retention time and mass-to-charge ratio data, making it a powerful tool for identifying and quantifying the compound in complex matrices. mdpi.com

Gas Chromatography (GC) is a powerful separation technique primarily used for volatile and thermally stable compounds. researchgate.net Due to its high polarity and the presence of two primary amine groups, this compound has a low vapor pressure and is not suitable for direct analysis by GC. The amine groups would cause poor peak shape and strong interaction with the stationary phase.

However, GC analysis can be made possible through chemical derivatization. The primary amine groups can be converted into less polar, more volatile derivatives (e.g., by silylation or acylation). This process masks the polar N-H bonds, increasing the compound's volatility and thermal stability, allowing it to be successfully analyzed by GC. This approach is typically used for specific research applications where GC's high resolution is required for separating the derivatized target from other volatile components in a sample. anjs.edu.iqanjs.edu.iq

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering significant advantages in terms of speed, efficiency, and reduced environmental impact compared to traditional high-performance liquid chromatography (HPLC). chromatographyonline.comselvita.com Its utility is particularly pronounced for the separation of polar molecules like this compound, which may possess a stereocenter depending on its synthesis or substitution, necessitating enantiomeric resolution.

The primary mobile phase in SFC is supercritical CO2, which is non-polar. To elute polar compounds, a polar organic co-solvent, typically methanol, is added. rsc.org For basic amines, peak shape and resolution can be dramatically improved by the inclusion of additives in the mobile phase. chromatographytoday.com The chiral separation of basic compounds by SFC can be challenging but is often successfully achieved using polysaccharide-based chiral stationary phases (CSPs). nih.gov These phases, such as those derived from amylose (B160209) or cellulose, provide the necessary stereoselective interactions (e.g., hydrogen bonding, dipole-dipole) to resolve enantiomers. chromatographyonline.com

A typical method development approach involves screening a variety of CSPs and mobile phase compositions to identify optimal conditions. chromatographyonline.com For this compound, a screening protocol would likely test several polysaccharide-based columns with a mobile phase of CO2 and methanol, with and without a basic additive like diethylamine (B46881) (DEA) to ensure good peak shape for the primary amine. researchgate.netnih.gov

Table 1: Hypothetical Chiral SFC Screening Results for this compound Conditions: 3.0 mL/min flow rate, 40°C, 150 bar backpressure, 5-40% Methanol gradient over 5 minutes.

Chiral Stationary Phase (CSP)Additive in MethanolRetention Time (min)Resolution (Rs)Observations
CHIRALPAK® IA (Amylose) None3.15, 3.451.2Some peak tailing observed.
CHIRALPAK® IA (Amylose) 0.2% DEA2.90, 3.101.8Good separation, improved peak shape.
CHIRALCEL® OD-H (Cellulose) None4.200.0No separation.
CHIRALCEL® OD-H (Cellulose) 0.2% DEA3.850.0No separation, good peak shape.
Lux® Cellulose-2 0.2% DEA3.55, 3.952.1Baseline separation achieved. researchgate.net
CHIRALPAK® AD-H (Amylose) 0.2% DEA2.75, 2.901.6Good separation, fast elution. nih.gov

Hyphenated Techniques for Complex Mixture Analysis in Research

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for analyzing compounds in complex environments.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the benchmark for quantifying low concentrations of drugs and their metabolites in biological fluids such as plasma, serum, or urine. nih.gov Its high sensitivity and selectivity make it ideal for pharmacokinetic studies involving this compound.

A robust LC-MS/MS method requires careful optimization of sample preparation, chromatography, and mass spectrometer settings. For a polar compound like this compound, sample preparation often involves solid-phase extraction (SPE) to remove interfering matrix components like phospholipids (B1166683) and proteins. nih.gov Chromatographically, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with an ion-pairing agent might be employed to achieve adequate retention.

Detection is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (usually the protonated molecule, [M+H]+) and monitoring for a specific product ion generated by collision-induced dissociation. This highly specific transition provides excellent sensitivity and minimizes background noise. rug.nl

Table 2: Proposed MRM Transitions for LC-MS/MS Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound129.186.115
Isotopic Labeled Internal Standard133.189.115

Method validation would include assessing parameters like recovery and matrix effects to ensure accuracy. nih.gov

Table 3: Hypothetical Sample Preparation Performance in Human Plasma

AnalyteExtraction MethodRecovery (%)Matrix Effect (%)
This compoundMixed-Mode Cation Exchange SPE92.5-7.2

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for separating and identifying volatile and thermally stable compounds. phenomenex.blog However, polar compounds containing functional groups like primary amines are non-volatile and require chemical modification, or derivatization, prior to analysis. sigmaaldrich.comnih.gov

For metabolite profiling of this compound, both the parent compound and its potential metabolites would need to undergo derivatization. A common strategy for amines is silylation, which replaces the active hydrogen atoms on the amino group with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.bloglibretexts.org This process decreases the polarity and increases the volatility of the analyte, making it amenable to GC analysis. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. phenomenex.blog

Once derivatized, the sample can be injected into the GC-MS. The compounds are separated based on their boiling points and interaction with the GC column, and then fragmented and detected by the mass spectrometer. The resulting mass spectra provide a molecular fingerprint that can be used to identify the parent compound and its metabolites by comparing them to spectral libraries or known standards.

Table 4: Hypothetical GC-MS Data for Derivatized Analytes

CompoundDerivatizing AgentDerivativeRetention Time (min)Key Mass Fragments (m/z)
Parent CompoundBSTFABis-TMS derivative12.5272 (M+), 257, 158, 73
Metabolite (Carboxylic Acid*)BSTFATris-TMS derivative14.2375 (M+), 360, 245, 147, 73

*Hypothetical metabolite: 2-(3-Amino-1,2,4-oxadiazol-5-yl)acetic acid

Crystallography and Structural Biology Methods

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule. nih.gov For a novel compound like this compound, obtaining a single-crystal X-ray structure provides unambiguous confirmation of its constitution and stereochemistry.

The process involves growing a high-quality single crystal of the compound, which can be achieved through methods like slow evaporation from a saturated solution. tandfonline.com This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected. By analyzing the positions and intensities of the diffracted spots, the electron density within the crystal can be mapped, and from this, a model of the atomic structure is built and refined. The final structure reveals precise bond lengths, bond angles, and torsion angles, as well as how the molecules pack together in the crystal lattice through intermolecular interactions like hydrogen bonding. tandfonline.comrsc.org This level of detail is invaluable for understanding the molecule's fundamental properties.

Table 5: Hypothetical Crystallographic Data for this compound

ParameterValue
Chemical Formula C4H7N5O
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.5 Å, b = 10.2 Å, c = 7.9 Å, β = 98.5°
Volume 675.8 ų
Z (Molecules per unit cell) 4
Key Intermolecular Interaction Hydrogen bond (N-H···N) between amine and oxadiazole nitrogen

Understanding how a small molecule interacts with its biological target is a cornerstone of drug discovery. Co-crystallization is a structural biology technique where a target protein is crystallized in the presence of a ligand, in this case, this compound. nih.govresearchgate.net The resulting crystal contains the protein-ligand complex, and its structure can be solved using X-ray crystallography.

This method provides a high-resolution snapshot of the ligand bound within the protein's active or allosteric site. youtube.com The resulting structural data reveals the precise binding mode of the compound, identifying the specific amino acid residues that interact with it and the nature of these interactions (e.g., hydrogen bonds, ionic bonds, hydrophobic interactions). nih.govyoutube.com This information is critical for structure-aided drug design, enabling researchers to rationally design more potent and selective derivatives. For example, the 3-amino group and the ethylamine (B1201723) moiety of the compound are likely to form key hydrogen bonds with polar residues such as aspartate, glutamate, or serine in a protein's binding pocket. mdpi.com

Table 6: Hypothetical Binding Site Interactions for this compound

Ligand Functional GroupInteracting Protein ResidueInteraction TypeDistance (Å)
3-Amine (-NH₂) Aspartic Acid 189 (side chain)Hydrogen Bond2.8
Ethylamine (-NH₂) Serine 214 (backbone carbonyl)Hydrogen Bond3.1
Oxadiazole Nitrogen Tyrosine 228 (hydroxyl)Hydrogen Bond2.9
Ethyl group (-CH₂CH₂-) Valine 216, Leucine 99Hydrophobic Interaction3.5 - 4.0

Cryo-Electron Microscopy (Cryo-EM) for Large Protein Complexes with Bound Ligand

Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique in structural biology, enabling the determination of high-resolution structures of large and complex biomolecules in their near-native states. nih.govnih.gov This method is particularly advantageous for studying large protein complexes that are challenging to analyze using traditional methods like X-ray crystallography, as it does not require the formation of crystals. creative-biostructure.comnih.gov The application of Cryo-EM to protein-ligand complexes, including those with small molecules like this compound, provides invaluable insights into the molecular basis of their interactions and mechanisms of action. nih.govnih.gov

For a compound such as this compound, Cryo-EM can be employed to understand how it modulates the function of its target protein complex. By comparing the structure of the complex in its ligand-free (apo) state with the ligand-bound (holo) state, researchers can identify conformational changes induced by the compound. nih.gov This information is critical for structure-based drug design and for understanding the compound's functional effects. thermofisher.comresearchgate.net

The general workflow for a single-particle Cryo-EM analysis of a protein complex with this compound involves several key steps. Initially, the purified protein complex is incubated with the compound to ensure binding. A small volume of this sample is then applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane. This vitrification process freezes the complexes in a thin layer of non-crystalline ice, preserving their native structure.

Subsequently, the vitrified sample is imaged in a transmission electron microscope. Thousands to millions of images, or "micrographs," are collected, each containing different views of the randomly oriented protein complexes. These two-dimensional projection images are then computationally processed. Particles are picked, classified into groups representing similar views, and then used to reconstruct a three-dimensional map of the protein-ligand complex. At sufficient resolution, typically better than 3.5 Å, the density corresponding to the bound this compound becomes clearly visible, allowing for the building of an atomic model of the interaction. nih.gov

Detailed Research Findings

While specific Cryo-EM studies on this compound are not yet in the public domain, we can extrapolate from numerous published studies on other small molecule-protein complexes to describe the nature of expected findings. A high-resolution Cryo-EM structure would precisely define the binding mode of this compound within its target protein.

The analysis would reveal the specific amino acid residues that form the binding pocket. The oxadiazole ring, along with the aminoethyl and amine substituents, would be seen making a network of interactions with these residues. These interactions could include hydrogen bonds, electrostatic interactions, and hydrophobic contacts, all of which contribute to the affinity and specificity of the binding.

Below are interactive data tables representing the type of detailed findings that a Cryo-EM study could yield for a hypothetical complex between a target protein and this compound.

Table 1: Hypothetical Cryo-EM Data Collection and Refinement Statistics

ParameterValue
MicroscopeTitan Krios G4
Voltage (kV)300
DetectorFalcon 4i
Magnification105,000x
Total Micrographs8,500
Final Particle Count350,000
Final Resolution (Å)2.8
Map Sharpening B-factor (Ų)-85
FSC @ 0.143 (Å)2.8
MolProbity Score1.45
Ramachandran Outliers0.1%
Rotamer Outliers0.5%

Table 2: Hypothetical Interactions of this compound with Target Protein Residues

Ligand MoietyProtein ResidueInteraction TypeDistance (Å)
Oxadiazole NitrogenTyr350 (OH)Hydrogen Bond2.9
Oxadiazole OxygenAsn412 (NH₂)Hydrogen Bond3.1
Ethylamine (NH₃⁺)Asp280 (COO⁻)Salt Bridge3.5
3-Amine (NH₂)Ser348 (O)Hydrogen Bond3.0
Ethyl GroupVal278, Leu410Hydrophobic3.8 - 4.2

These tables illustrate the quantitative and detailed nature of the data that can be extracted from a high-resolution Cryo-EM structure, providing a solid foundation for further biochemical studies and rational drug design.

Future Research Directions and Potential Applications of 5 2 Aminoethyl 1,2,4 Oxadiazol 3 Amine

Development of 5-(2-Aminoethyl)-1,2,4-oxadiazol-3-amine as a Chemical Probe for Biological Systems

A significant area of potential research lies in the development of this compound into a chemical probe. Such probes are invaluable tools for elucidating the mechanisms of biological processes and for identifying and validating new drug targets.

Affinity-Based Probes for Target Deconvolution

Affinity-based probes are designed to specifically bind to a biological target, allowing for its isolation and identification. The structure of this compound is amenable to modification for this purpose. The primary amine or the aminoethyl group could be functionalized with a reactive group, such as a photo-affinity label, and a reporter tag, like biotin. This transforms the molecule into a probe that, upon binding to its target, can be covalently cross-linked and subsequently pulled down for identification by techniques like mass spectrometry. malariaworld.org This approach is crucial for understanding the mechanism of action of bioactive compounds. malariaworld.org

Fluorescent or Radiolabeled Probes for Imaging and Binding Studies

For visualizing and quantifying interactions with biological targets, fluorescent or radiolabeled probes are essential. The amino groups on this compound provide convenient handles for the attachment of fluorophores or radioactive isotopes. A fluorescently tagged version of the compound could be used in cellular imaging studies to determine its subcellular localization and to monitor its interaction with target proteins in real-time. Similarly, radiolabeling would enable quantitative binding assays to determine the affinity of the compound for its target and for in vivo imaging techniques like positron emission tomography (PET). nih.govthno.org

Exploration of the 1,2,4-Oxadiazole (B8745197) Scaffold as a Foundation for Novel Biological Tools

The 1,2,4-oxadiazole ring is a privileged structure in drug discovery, appearing in a number of approved drugs. nih.govresearchgate.net This is due to its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding. scielo.br The scaffold is found in compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.gov Further exploration of derivatives of this compound could lead to the discovery of new therapeutic agents.

Integration with Advanced Drug Discovery Paradigms (e.g., fragment-based drug discovery, DNA-encoded libraries)

Modern drug discovery often employs advanced strategies to efficiently explore chemical space. The relatively small size and modular nature of this compound make it an attractive candidate for such approaches.

In fragment-based drug discovery (FBDD), small, low-affinity molecules ("fragments") that bind to a target are identified and then optimized into more potent leads. The 1,2,4-oxadiazole core of the compound could serve as a starting fragment, which can be elaborated upon by modifying the substituents at the 3 and 5 positions to improve binding affinity and selectivity.

DNA-encoded libraries (DELs) allow for the screening of massive numbers of compounds against a biological target. A protocol for the synthesis of 1,2,4-oxadiazoles on DNA-chemical conjugates has been developed, paving the way for the creation of oxadiazole-focused DELs. nih.gov this compound and its derivatives could be incorporated into such libraries to screen for novel binders to a wide range of protein targets. x-chemrx.comresearchgate.net

Potential Role in Material Science or Sensors (if justified by specific chemical properties relevant to research)

While the primary focus for oxadiazole-containing compounds has been in medicinal chemistry, their unique electronic and photophysical properties could also be exploited in material science. Some oxadiazole derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs) and as scintillating materials. nih.gov The specific properties of this compound in this context would need to be investigated. Furthermore, the amino groups on the molecule could be used to functionalize surfaces or nanoparticles, potentially leading to the development of novel chemical sensors. For instance, immobilization of the compound on a solid support could create a material capable of selectively binding to specific analytes.

Q & A

Q. What are the critical safety protocols for handling and storing 5-(2-Aminoethyl)-1,2,4-oxadiazol-3-amine in laboratory settings?

  • Methodological Answer :
    Proper handling requires adherence to safety codes (P-codes) such as P210 (avoid heat/sparks/open flames) and P261 (avoid breathing dust/fumes). Storage should follow P402/P404 (store in a dry, ventilated area in a sealed container). Post-experiment waste must be segregated and disposed via certified hazardous waste services to mitigate environmental risks . Use PPE (gloves, goggles, lab coats) and conduct experiments in fume hoods. Emergency measures for exposure include rinsing eyes/skin with water (P305+P351+P338) and seeking medical attention for ingestion/inhalation (P301+P310) .

Q. What synthetic routes are commonly employed to prepare this compound derivatives?

  • Methodological Answer :
    A two-step approach is typical:
    • Cyclization : React amidoximes with anhydrides or carbonyl compounds under basic conditions (e.g., NaOH-DMSO) to form the oxadiazole core .
    • Functionalization : Introduce the 2-aminoethyl group via nucleophilic substitution or reductive amination. For example, reacting oxadiazol-3-amine hydrochlorides with aldehydes in microwave-assisted synthesis improves yield and reduces reaction time .
      Characterization involves NMR (¹H/¹³C), FTIR, and HRMS to confirm regiochemistry and purity .

Q. Which analytical techniques are essential for validating the structural integrity of this compound?

  • Methodological Answer :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., NH₂ groups at δ 3.1–3.5 ppm) and carbon backbone .
    • HRMS : Confirms molecular weight (e.g., m/z 141.17 for C₆H₁₁N₃O) .
    • FTIR : Identifies functional groups (N-H stretch ~3300 cm⁻¹, C=N ~1600 cm⁻¹) .
    • XRD : Optional for crystallinity assessment in polymorph screening .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound derivatives under green chemistry principles?

  • Methodological Answer :
    • Solvent Selection : Use biodegradable solvents (e.g., ethanol/water mixtures) instead of DMF/DCM .
    • Microwave Assistance : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and energy consumption while improving yields by 15–20% .
    • Catalysis : Employ immobilized enzymes or heterogeneous catalysts (e.g., zeolites) to minimize byproducts .
    • Process Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust conditions dynamically .

Q. What strategies elucidate structure-activity relationships (SAR) for oxadiazol-3-amine derivatives in pharmacological studies?

  • Methodological Answer :
    • Functional Group Variation : Replace the 2-aminoethyl group with alkyl/aryl substituents to assess hydrophobicity/electron effects. For example, trifluoromethyl groups enhance metabolic stability but may reduce solubility .
    • Biological Assays : Test derivatives against target enzymes (e.g., antimicrobial assays for MIC values or diuretic activity in rodent models ).
    • Computational Modeling : Perform DFT calculations to correlate electronic properties (HOMO/LUMO) with activity .

Q. How should contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be addressed?

  • Methodological Answer :
    • Orthogonal Validation : Replicate assays using alternate methods (e.g., fluorescence-based vs. colorimetric assays) .
    • Purity Verification : Reanalyze compound purity via LC-MS to rule out degradation products .
    • Buffer/Vehicle Controls : Ensure consistency in solvent systems (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .
    • Statistical Robustness : Apply ANOVA or Student’s t-test to assess significance across replicates .

Q. What role does molecular docking play in designing this compound-based inhibitors?

  • Methodological Answer :
    • Target Selection : Prioritize enzymes with known active sites (e.g., HIV-1 reverse transcriptase for antiviral studies) .
    • Docking Workflow :

Prepare ligand (protonation states, tautomers) and receptor (hydration, flexibility).

Use AutoDock/Vina for binding pose prediction, focusing on ΔG values and hydrogen bonds .

  • MD Simulations : Validate docking results with 100-ns MD runs to assess stability of ligand-receptor complexes .
  • SAR Integration : Cross-reference docking scores with experimental IC₅₀ to refine pharmacophore models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.